Spheroidene

Description

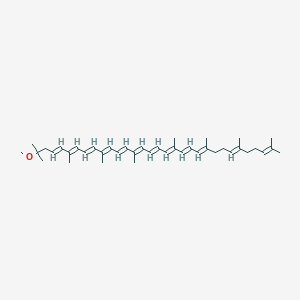

Structure

2D Structure

Properties

CAS No. |

13836-61-8 |

|---|---|

Molecular Formula |

C41H60O |

Molecular Weight |

568.9 g/mol |

IUPAC Name |

(6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene |

InChI |

InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ |

InChI Key |

FJOCMTHZSURUFA-AXYGSFPTSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |

Synonyms |

1-methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-carotene all-trans-spheroidene spheroidene |

Origin of Product |

United States |

Occurrence and Distribution of Spheroidene in Biological Systems

Photosynthetic Reaction Centers (RC)

Spheroidene is bound to the type II photosynthetic reaction center of purple bacteria. wikipedia.orgresearchgate.net In Rhodobacter sphaeroides, it is found in close proximity to bacteriochlorophyll (B101401) within the RC. rsc.org Structural studies have revealed that this compound exists as a 15-cis isomer within the reaction center of Rhodobacter sphaeroides Y. nih.goviucr.org This specific conformation is crucial for its function. The this compound molecule is situated near the accessory bacteriochlorophyll on the inactive M side of the reaction center. nih.govrsc.org This positioning is vital for its role in photoprotection, where it quenches the triplet state of the primary donor P865 to prevent the formation of harmful reactive oxygen species. rsc.orgresearchgate.net

Subcellular Localization within Photosynthetic Apparatus

Light-Harvesting Complexes (LH1, LH2)

This compound is a crucial carotenoid found in the photosynthetic apparatus of several purple bacteria, most notably Rhodobacter (Rba.) sphaeroides. It plays a significant role in both light harvesting and photoprotection within the light-harvesting complexes, specifically the core complex (LH1) and the peripheral complex (LH2). nih.govwhiterose.ac.uk These complexes are assemblies of proteins, bacteriochlorophylls (BChl), and carotenoids that capture solar energy and transfer it to the reaction center. nih.govpnas.org

In Rba. sphaeroides, the LH2 complex is the primary antenna for absorbing solar energy. nih.govacs.org A high-resolution (2.1 Å) cryo-electron microscopy structure of the LH2 complex from Rba. sphaeroides reveals a cylindrical assembly of nine αβ heterodimer subunits. nih.govacs.orgacs.org Each of these subunits binds one this compound molecule, along with three bacteriochlorophyll a (BChl a) molecules. nih.govacs.orgacs.org The this compound molecules adopt an all-trans conformation and traverse the membrane, interacting with a ring of 18 BChls located towards the periplasmic side of the complex. nih.govresearchgate.net These interactions, along with hydrogen bonds to C-terminal aromatic residues, modify the absorption properties of the pigments. nih.govacs.org

The primary function of this compound in these complexes is to absorb light in the blue-green region of the spectrum (approximately 420–540 nm), a range where bacteriochlorophylls have weak absorption, and efficiently transfer this excitation energy to the BChls. acs.orgresearchgate.net The energy transfer from this compound to BChl a in the native LH2 complex of Rba. sphaeroides is highly efficient, reaching up to 96%. whiterose.ac.uk This high efficiency is critical for the organism's ability to perform photosynthesis under varying light conditions. nih.govacs.org

Research has shown that the presence of different pigments within the LH2 complex can influence the energy transfer efficiency. For instance, the reconstitution of this compound into LH2 complexes lacking the B800 BChl a results in a lower energy transfer efficiency compared to when B800 BChl a is present. mdpi.com This suggests that the spatial organization and interaction between this compound and the various BChl molecules are finely tuned to optimize energy transfer. mdpi.com An additional excited state of this compound, termed S*, has been identified and is believed to be actively involved in the energy transfer process to BChl, providing an alternative pathway for light harvesting. pnas.org

This compound also plays a vital structural role, contributing to the stability of the light-harvesting complexes. whiterose.ac.uknih.gov Studies involving the incorporation of this compound into the LH2 complexes of other bacteria, where it is not the native carotenoid, have demonstrated a significant increase in the thermal stability of these modified complexes. nih.govresearchgate.net

Furthermore, this compound is involved in photoprotection by quenching the triplet state of bacteriochlorophyll, which can lead to the formation of damaging singlet oxygen. whiterose.ac.uknih.gov However, its effectiveness in this role can be context-dependent. While this compound provides some photoprotection in LH2 complexes, another carotenoid, spheroidenone (B77047), which has a keto group, is more effective in quenching singlet oxygen, particularly within the RC-LH1 complex. nih.govpnas.org

The following table summarizes key findings from research on this compound within the LH1 and LH2 complexes:

| Finding | Organism/System | Significance |

| Each of the nine αβ heterodimer subunits in the LH2 complex binds one this compound molecule. nih.govacs.orgacs.org | Rhodobacter sphaeroides | Demonstrates the stoichiometric relationship between this compound and the protein subunits in the primary light-harvesting antenna. |

| The energy transfer efficiency from this compound to bacteriochlorophyll a in native LH2 complexes is 96%. whiterose.ac.uk | Rhodobacter sphaeroides | Highlights the highly efficient light-harvesting capability of this compound. |

| The presence of B800 bacteriochlorophyll a enhances the excitation energy transfer efficiency from this compound to other bacteriochlorophylls. mdpi.com | Reconstituted LH2 complexes | Reveals the importance of specific pigment-pigment interactions for optimal energy transfer. |

| Incorporation of this compound into foreign LH2 complexes increases their thermal stability. nih.govresearchgate.net | Allochromatium minutissimum and Ectothiorhodospira haloalkaliphila | Underlines the structural role of this compound in stabilizing the light-harvesting protein complexes. |

| This compound quenches the triplet state of bacteriochlorophyll a, preventing the formation of cation radicals and providing photoprotection. nih.gov | Rhodobacter sphaeroides (carotenoid-containing vs. carotenoidless mutants) | Confirms the photoprotective function of this compound by preventing the formation of damaging reactive oxygen species. |

| An alternative excited state (S*) of this compound is involved in the energy transfer to bacteriochlorophyll. pnas.org | Rhodobacter sphaeroides 2.4.1 | Suggests a more complex mechanism for light harvesting than previously understood. |

Spheroidene Biosynthesis Pathway and Enzymology

Precursor Compounds and Initial Steps

The journey to spheroidene begins with the formation of the C40 carotenoid backbone from smaller isoprenoid units.

The initial and committed step in the biosynthesis of all carotenoids is the formation of phytoene (B131915). nih.gov This reaction involves the head-to-head condensation of two molecules of the C20 compound Geranylgeranyl Pyrophosphate (GGPP). researchgate.netwikipedia.org GGPP itself is synthesized from the condensation of three molecules of isopentenyl diphosphate (B83284) (IPP) and one molecule of its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov The enzyme phytoene synthase (PSY) catalyzes the condensation of two GGPP molecules, which results in the elimination of both diphosphate groups and the formation of the colorless, highly lipophilic C40 hydrocarbon, phytoene. nih.gov

Following its synthesis, phytoene undergoes a series of desaturation reactions, which introduce conjugated double bonds into the molecule, leading to the formation of colored carotenoids. In the this compound pathway, the enzyme phytoene desaturase, encoded by the crtI gene, is responsible for this process. nih.govnih.gov This enzyme catalyzes three sequential desaturation steps, converting the colorless phytoene into the yellow carotenoid neurosporene (B1235373). nih.govresearchgate.net In some organisms, such as Rhodobacter sphaeroides, the CrtI enzyme specifically carries out these three desaturations to produce neurosporene as the primary product. mdpi.comwikipedia.org However, in other bacteria like Rubrivivax gelatinosus, the CrtI enzyme can perform both three- and four-step desaturations, yielding both neurosporene and lycopene (B16060). nih.govoup.com A mutant of Rvi. gelatinosus lacking the crtI gene was found to only produce phytoene, confirming that no other phytoene desaturases are present in this organism. nih.gov

Enzymatic Steps in Phytoene Desaturation to Neurosporene

| Step | Substrate | Enzyme | Product |

| 1 | Phytoene | Phytoene Desaturase (CrtI) | Phytofluene |

| 2 | Phytofluene | Phytoene Desaturase (CrtI) | ζ-Carotene |

| 3 | ζ-Carotene | Phytoene Desaturase (CrtI) | Neurosporene |

Formation of this compound from Neurosporene

Once neurosporene is formed, it undergoes further modifications to become this compound. These modifications involve the addition of oxygen-containing functional groups.

The next step in the pathway is the hydration of the C-1,2 double bond of neurosporene to form a tertiary hydroxyl group at the C-1 position. nih.gov This reaction is catalyzed by a hydratase. The introduction of this hydroxyl group is a critical step and has been shown to be inhibited by nicotine (B1678760). nih.gov In the presence of nicotine, bacteria such as Rhodopseudomonas sphaeroides and Rhodopseudomonas gelatinosa accumulate neurosporene instead of this compound and hydroxythis compound. nih.gov Upon removal of the inhibitor, the accumulated neurosporene is then converted to this compound and hydroxythis compound, confirming that nicotine specifically blocks the introduction of the C-1 tertiary hydroxyl group. nih.gov

Following the hydroxylation of neurosporene to form 1-hydroxyneurosporene, a further desaturation reaction occurs. This step introduces a double bond at the C-3,4 position. nih.gov The enzyme responsible for this reaction is distinct from the initial phytoene desaturase (CrtI). nih.gov

The final step in the formation of this compound is the methylation of the 1-hydroxy group to form a 1-methoxy group. wikipedia.orgnih.gov The gene crtF has been identified as being necessary for this O-methylation step. researchgate.net Interestingly, under anaerobic conditions, the oxygen atom incorporated into this methoxy (B1213986) group is derived from water (H₂O), not from molecular oxygen. researchgate.net

Final Steps in this compound Biosynthesis from Neurosporene

| Step | Substrate | Enzyme/Process | Product |

| 1 | Neurosporene | Hydratase (Inhibited by Nicotine) | 1-Hydroxyneurosporene |

| 2 | 1-Hydroxyneurosporene | Desaturase | 1-Hydroxy-3,4-didehydroneurosporene |

| 3 | 1-Hydroxy-3,4-didehydroneurosporene | Methyltransferase (CrtF) | This compound |

Key Enzymes and Gene Products (CrtC, CrtD, CrtF)

The conversion of neurosporene to this compound is orchestrated by three key enzymes encoded by the crtC, crtD, and crtF genes. nih.gov The order of these enzymatic reactions involves the hydration of the C1,2 double bond by CrtC, followed by desaturation at the C3,4 position by CrtD, and concluding with the methylation of the 1-hydroxy group by CrtF. nih.govmdpi.com

CrtC (1,2-Hydratase): This enzyme catalyzes the addition of a water molecule across the C1,2 double bond of neurosporene, forming 1-hydroxyneurosporene. nih.govmdpi.com This hydration step is crucial for the subsequent reactions in the pathway. Studies have confirmed that water is the source of the oxygen atom for this hydroxylation. nih.gov

CrtD (3,4-Desaturase): Following hydration, CrtD, a 1-hydroxy-ψ-carotene 3,4-desaturase, introduces a double bond at the C3,4 position of 1-hydroxyneurosporene to form demethylthis compound (B1257786). researchgate.netnih.gov This enzyme is related to the phytoene desaturase (CrtI) family. nih.gov

CrtF (O-Methyltransferase): The final step in this compound synthesis is the methylation of the 1-hydroxy group of demethylthis compound, a reaction catalyzed by CrtF. researchgate.netnih.gov This O-methyltransferase utilizes S-adenosylmethionine (SAM) as the methyl group donor. researchgate.netnih.gov The activity of CrtF is a defining step, leading to the formation of the methoxy group characteristic of this compound. nih.gov

| Enzyme | Gene | Function | Substrate | Product |

| CrtC | crtC | 1,2-Hydratase | Neurosporene | 1-Hydroxyneurosporene |

| CrtD | crtD | 3,4-Desaturase | 1-Hydroxyneurosporene | Demethylthis compound |

| CrtF | crtF | O-Methyltransferase | Demethylthis compound | This compound |

Spheroidenone (B77047) Formation from this compound (Oxidation Product)

Under certain conditions, this compound can be further converted to its ketone derivative, spheroidenone. This transformation is an oxidative process that introduces a keto group at the C-2 position of the this compound molecule. wikipedia.orgnih.gov

This compound Monooxygenase (CrtA) Activity

The enzyme responsible for the conversion of this compound to spheroidenone is this compound monooxygenase, encoded by the crtA gene. asm.org CrtA is a unique heme-containing monooxygenase that does not belong to the P450 enzyme family. asm.orgnih.gov Its activity is not limited to this compound; it can also introduce keto groups at the C-2 and C-2' positions of spirilloxanthin (B1238478). asm.org When expressed in Escherichia coli, CrtA has demonstrated the ability to introduce keto and/or hydroxy groups into non-native substrates, highlighting its catalytic versatility. asm.orgnih.gov

Oxygen-Dependent Ketolation at C-2 Position

The formation of spheroidenone is typically an oxygen-dependent process. researchgate.net The CrtA enzyme utilizes molecular oxygen to catalyze the ketolation at the C-2 position of this compound. researchgate.net This conversion is often observed when photosynthetic bacteria like Rhodobacter sphaeroides are grown under semi-aerobic conditions. nih.govnih.gov The presence of oxygen triggers the expression and activity of CrtA, leading to the accumulation of spheroidenone, which is believed to offer enhanced photoprotective capabilities compared to this compound. nih.govnih.gov

Anaerobic Spheroidenone Biosynthesis Mechanisms

While spheroidenone formation is predominantly aerobic, its synthesis has also been observed under anaerobic conditions in some bacteria. nih.govresearchgate.net The precise mechanism for this anaerobic pathway remains a subject of investigation. Studies using isotopically labeled water (H₂¹⁸O) in Rhodobacter sphaeroides have shown that while water provides the oxygen for the 1-methoxy group of this compound, it is not the source of the oxygen for the 2-oxo group of spheroidenone during anaerobic biosynthesis. nih.gov This suggests an alternative, yet to be fully elucidated, mechanism for oxygen incorporation under anaerobic conditions.

Pathway Variations and Intermediates in Specific Species

Variations in the this compound biosynthesis pathway can lead to the accumulation of different intermediates in certain bacterial species. These variations are often linked to differences in the activity or regulation of the key biosynthetic enzymes.

Demethylthis compound and Demethylspheroidenone Accumulation

In some bacteria, significant amounts of demethylthis compound and its oxidized form, demethylspheroidenone, accumulate. researchgate.netresearchgate.net A notable example is the alkaliphilic purple nonsulfur bacterium Rhodobaca bogoriensis, which accumulates these demethylated carotenoids as major components under phototrophic conditions, with only small amounts of this compound being produced. researchgate.netresearchgate.net This unusual carotenoid profile is attributed to a very low activity of the CrtF enzyme (hydroxyneurosporene-O-methyltransferase) in this organism under these growth conditions. researchgate.net Interestingly, in crtA-deleted mutants of Rhodovulum sulfidophilum, the ratio of demethylthis compound to this compound increased with light exposure, suggesting a role for demethylthis compound in photosynthesis in this organism. nih.gov

Broad Substrate Specificity of Carotenogenic Enzymes

The biosynthesis of this compound involves a series of enzymatic reactions that modify a linear C40 backbone. Research into the carotenogenic enzymes of purple bacteria, such as Rhodobacter sphaeroides and Rubrivivax gelatinosus, has revealed that many of these enzymes exhibit broad substrate specificity. This characteristic allows them to act on various intermediates, not only within the this compound pathway but also on substrates from parallel pathways, such as the spirilloxanthin pathway. nih.gov This enzymatic flexibility is particularly evident in organisms like Rubrivivax gelatinosus, which naturally produces carotenoids from both the this compound and spirilloxanthin pathways. nih.gov

The key enzymes in the terminal stages of this compound synthesis—CrtC (1,2-hydratase), CrtD (3,4-desaturase), and CrtF (1-hydroxy carotenoid methyltransferase)—demonstrate this promiscuity. nih.gov Their ability to recognize and modify structurally similar molecules is fundamental to the metabolic diversity of carotenoids observed in these organisms.

Enzyme Specificity in this compound and Related Pathways

Detailed studies have elucidated the range of substrates accepted by these key enzymes. The existence of parallel reaction sequences in some bacteria for synthesizing this compound from neurosporene and spirilloxanthin from the structurally similar lycopene highlights the enzymes' adaptability. nih.gov

CrtD (3,4-Desaturase) : In vitro analysis of the CrtD enzyme from Rubrivivax gelatinosus has shown that it is a 3,4-desaturase that acts on 1-hydroxy carotenoids. nih.gov Enzyme kinetic studies revealed a preference for 1-HO-neurosporene (an intermediate in the this compound pathway) over 1-HO-lycopene (an intermediate in the spirilloxanthin pathway). nih.gov The enzyme can process mono-1-hydroxy carotenoids or 1,1'-dihydroxy derivatives that already possess a 3',4'-double bond at the other end of the molecule. nih.gov

CrtF (1-hydroxy carotenoid methyltransferase) : The methyltransferase CrtF, which catalyzes the final methylation step to produce this compound, also shows broad substrate specificity. nih.gov It utilizes S-adenosylmethionine as a methyl group donor to convert the 1-hydroxy group to a 1-methoxy group. researchgate.netebi.ac.uk This enzyme is capable of methylating various acyclic 1-HO-carotenoids that have a 5,6-double bond conjugated to the main polyene chain. nih.gov This allows it to act on intermediates of both the this compound and spirilloxanthin pathways, such as converting 1-hydroxythis compound to this compound and demethylspirilloxanthin to spirilloxanthin. nih.govresearchgate.net

CrtA (this compound Monooxygenase) : This enzyme, which converts this compound to spheroidenone under aerobic conditions, can also be classified as a ketolase. researchgate.netebi.ac.uk Studies comparing the CrtA enzymes from Rvi. gelatinosus and Rhodobacter capsulatus found they could catalyze the ketolation of most intermediates and products from both the this compound and spirilloxanthin pathways. The enzyme from Rvi. gelatinosus displayed a higher specificity for this compound, HO-spheroidene, and spirilloxanthin as substrates compared to the enzyme from Rba. capsulatus. ebi.ac.uk

The table below summarizes the substrate range of these key carotenogenic enzymes.

| Enzyme | Gene | Primary Reaction in this compound Pathway | Other Known Substrates/Reactions |

| 1,2-Hydratase | crtC | Hydration of the C1,2 double bond of neurosporene | Can act on lycopene in the spirilloxanthin pathway nih.gov |

| 3,4-Desaturase | crtD | Desaturation of 1-hydroxyneurosporene | Can act on 1-HO-lycopene and 1-HO-ζ-carotene nih.gov |

| 1-hydroxy carotenoid methyltransferase | crtF | Methylation of 1-hydroxythis compound to form this compound | Can methylate demethylspirilloxanthin and 3,4-didehydrorhodopin nih.govresearchgate.net |

| This compound Monooxygenase | crtA | Introduction of a 2-keto group to this compound to form spheroidenone | Can act on HO-spheroidene and spirilloxanthin ebi.ac.uk |

This inherent flexibility of carotenogenic enzymes suggests a modular nature for these biosynthetic pathways, allowing for the production of a diverse array of carotenoids from a limited set of genetic building blocks.

Molecular Mechanisms of Spheroidene Function in Photosynthesis

Light-Harvesting Role and Excitation Energy Transfer (EET)

Spheroidene extends the spectral range for light absorption in photosynthetic organisms. wikipedia.orguiuc.edu It absorbs light in the blue-green region of the visible spectrum, a range where bacteriochlorophylls (BChl) exhibit weak absorption. wikipedia.org The captured light energy is then efficiently transferred to bacteriochlorophylls through a process known as excitation energy transfer (EET). wikipedia.orgnih.gov

This compound absorbs photons in the 400–550 nm spectral range. researchgate.net This absorption excites the this compound molecule from its ground state (S₀) to its second excited singlet state (S₂), as the transition to the first excited singlet state (S₁) is optically forbidden. nih.govmdpi.com Following this excitation, the energy is transferred to bacteriochlorophyll (B101401) molecules. wikipedia.orgnih.gov Both the S₁ and S₂ excited states of this compound can act as energy donors in this process. nih.gov

The predominant mechanism for energy transfer from this compound to bacteriochlorophyll is singlet-singlet energy transfer. wikipedia.org This process involves the non-radiative transfer of excitation energy from an excited this compound molecule (the donor) to a ground-state bacteriochlorophyll molecule (the acceptor). The close proximity and specific orientation of these pigment molecules within the light-harvesting complexes are critical for the high efficiency of this transfer. nih.gov

The excitation energy transfer from this compound to bacteriochlorophyll can proceed through two primary pathways involving the S₂ and S₁ excited states of the carotenoid. uiuc.edumdpi.com

S₂ Pathway: Energy is transferred from the this compound S₂ state to the Qₓ state of bacteriochlorophyll. mdpi.comresearchgate.net This pathway must compete with the extremely rapid internal conversion from the S₂ to the S₁ state, which occurs on a femtosecond timescale. nih.govuiuc.edu

S₁ Pathway: Energy is transferred from the this compound S₁ state to the Qᵧ state of bacteriochlorophyll. mdpi.comresearchgate.net

The efficiency of these pathways is dependent on factors such as the extent of π-electron conjugation in the carotenoid. nih.govnih.gov Studies have shown that both S₁- and S₂-mediated energy transfer processes are observed, with their relative contributions varying. nih.gov For instance, in Rhodobacter sphaeroides, the energy transfer efficiency from the S₁ state of this compound is approximately 80%. nih.gov

The composition and spatial arrangement of pigments within the light-harvesting complexes profoundly influence the efficiency and dynamics of EET. nih.gov The precise positioning of this compound relative to bacteriochlorophyll molecules, as determined by the protein scaffold, ensures optimal orbital overlap for efficient energy transfer. nih.govnih.gov The structure of the reaction center from Rhodobacter sphaeroides reveals that the this compound molecule is bound as a 15-cis isomer in close proximity to the accessory bacteriochlorophyll. nih.gov

The number of conjugated double bonds in the carotenoid structure also plays a critical role in determining the energy levels of its excited states and, consequently, the efficiency of energy transfer to bacteriochlorophyll. nih.govnih.gov

| Carotenoid | Number of Conjugated Double Bonds | S₁-mediated EET Efficiency to BChl |

| Neurosporene (B1235373) | 9 | 96% nih.gov |

| This compound | 10 | 84% nih.gov |

| Spheroidenone (B77047) | 11 | 73% nih.gov |

This table illustrates the impact of the carotenoid's conjugated system length on the efficiency of S₁-mediated excitation energy transfer to bacteriochlorophyll.

The presence of the B800 bacteriochlorophyll a molecules within the LH2 complex significantly enhances the efficiency of excitation energy transfer from this compound to other bacteriochlorophylls. nih.gov Reconstitution experiments with the carotenoidless mutant of Rhodobacter sphaeroides have demonstrated that the incorporation of B800 BChl a leads to a substantial increase in EET efficiency. nih.gov The B800 molecules act as an intermediate energy acceptor, facilitating the transfer of energy from this compound to the B850 bacteriochlorophyll ring. nih.govwhiterose.ac.uk

| LH2 Complex Composition | Overall EET Efficiency (this compound to BChl) |

| Reconstituted with this compound only | Lower Efficiency nih.gov |

| Reconstituted with this compound and B800 BChl a | Significantly Enhanced Efficiency nih.gov |

| Native LH2 (with this compound and B800 BChl a) | High Efficiency nih.gov |

Absorption of Blue-Green Light and Energy Transfer to Bacteriochlorophylls (BChl)

Photoprotective Mechanisms of this compound

Beyond its light-harvesting function, this compound plays a vital photoprotective role by preventing photo-oxidative damage to the photosynthetic apparatus. nih.govbiorxiv.orgrsc.org This is achieved through several mechanisms, primarily involving the quenching of harmful excited triplet states of bacteriochlorophyll. wikipedia.orgscispace.com

Under conditions of excess light, the normal photosynthetic pathway can become saturated, leading to the formation of long-lived triplet excited states of bacteriochlorophyll (³BChl). scispace.com These triplet molecules can react with molecular oxygen to produce highly reactive and damaging singlet oxygen. nih.gov this compound prevents this by quenching the ³BChl states through triplet-triplet energy transfer. nih.gov The energy is transferred from the ³BChl to this compound, forming the triplet state of this compound (³this compound), which then safely dissipates the excess energy as heat. nih.govrsc.org

The 15,15'-cis isomer of this compound, which is believed to be the naturally occurring form in the reaction center, is particularly efficient in this process. nih.govscispace.com Theoretical studies suggest that twisting around the central C15-C15' bond facilitates the dissipation of triplet energy. rsc.orgscispace.com

Triplet Excitation Quenching of Bacteriochlorophyll (³BChl*)

Under conditions of excessive light, the photosynthetic reaction center can become oversaturated, leading to the formation of a long-lived, high-energy triplet state of bacteriochlorophyll (³BChl). scispace.com This excited molecule is problematic because it cannot be used for photosynthesis and can transfer its energy to molecular oxygen, creating highly reactive singlet oxygen. This compound provides a crucial defense by quenching this ³BChl state. wikipedia.orgscispace.com

The mechanism involves a process called triplet-triplet energy transfer. biorxiv.org this compound, positioned in close proximity to bacteriochlorophyll within the reaction center, efficiently accepts the triplet energy from ³BChl*. scispace.comnih.gov This process is an activated, or thermoactivated, one, meaning its efficiency can be temperature-dependent. nih.govresearchgate.net The reaction can be summarized as:

³BChl* + ¹this compound (ground state) → ¹BChl (ground state) + ³this compound*

This transfer is energetically favorable because the triplet energy level of this compound is lower than that of bacteriochlorophyll, allowing it to act as an energy sink. biorxiv.org By de-exciting the bacteriochlorophyll, this compound effectively prevents the harmful downstream reactions that ³BChl* can initiate. scispace.comresearchgate.net

Prevention of Singlet Oxygen (¹O₂) Formation

The primary method by which this compound prevents the formation of singlet oxygen (¹O₂) is directly linked to its ability to quench ³BChl. wikipedia.orgscispace.com Ground-state molecular oxygen is naturally in a triplet state (³O₂). When a ³BChl molecule encounters a ³O₂ molecule, it can transfer its excitation energy, resulting in the formation of the highly reactive and damaging singlet oxygen (¹O₂). researchgate.netuiuc.edu

Reaction Pathway without this compound: ³BChl* + ³O₂ → ¹BChl (ground state) + ¹O₂

This compound interrupts this pathway by quenching the ³BChl* faster than it can react with oxygen. wikipedia.orgscispace.com By rapidly accepting the triplet energy, this compound effectively removes the precursor required for singlet oxygen generation, thus protecting the cell from oxidative damage. wikipedia.orgresearchgate.net This photoprotective role is a fundamental function of carotenoids in photosynthetic organisms. researchgate.net

Non-Radiative Dissipation of Excess Light Energy

Once this compound has accepted the triplet energy and entered its own excited triplet state (³this compound*), this excess energy must be safely dissipated to return the molecule to its ground state without causing damage. rsc.org this compound accomplishes this through non-radiative dissipation, releasing the energy as heat. wikipedia.orgbiorxiv.orgnih.gov

This rapid and harmless dissipation is crucial for allowing the carotenoid to be available for subsequent quenching cycles. nih.gov Theoretical studies suggest that the mechanism for this energy release may involve structural changes within the this compound molecule, such as twisting around the central C15-C15′ bond. scispace.comrsc.org This conformational change is thought to facilitate a process known as intersystem crossing, allowing the molecule to transition from the triplet energy state back to the singlet ground state, effectively converting the potentially harmful light energy into benign heat. scispace.comrsc.org

Singlet Oxygen Scavenging

In addition to preventing the formation of singlet oxygen, this compound can also act as a scavenger, directly quenching any ¹O₂ that may have formed through other pathways. wikipedia.orgnih.gov This represents a second line of defense against photo-oxidative stress. The scavenging process can occur through two main mechanisms:

Physical Quenching: this compound absorbs the energy from singlet oxygen, converting it back to the less reactive triplet ground state, while the this compound molecule itself returns to its ground state by dissipating the energy as heat. The carotenoid is not consumed in this process.

Chemical Quenching: this compound can react chemically with singlet oxygen, leading to the oxidation of the carotenoid molecule. This is a sacrificial mechanism that neutralizes the reactive oxygen species.

While this compound is capable of this function, its oxygenated derivative, spheroidenone, is considered to be a more effective scavenger of singlet oxygen. nih.gov

Oxygen-Dependent Photoprotective Switching (this compound/Spheroidenone Conversion)

Photosynthetic bacteria such as Rhodobacter sphaeroides have evolved an elegant adaptive strategy to cope with varying oxygen levels. Under anaerobic (oxygen-free) conditions, this compound is the primary carotenoid synthesized. pnas.orgnih.gov However, when exposed to oxygen, the bacterium activates the enzyme this compound monooxygenase, which catalyzes the addition of a keto group to the this compound molecule, converting it into spheroidenone. pnas.orgpnas.org

This conversion acts as a molecular switch that fine-tunes the photoprotective apparatus based on the level of environmental oxygen, which dictates the risk of singlet oxygen formation. pnas.orgnih.gov

| Condition | Primary Carotenoid | Key Photoprotective Feature |

| Anaerobic | This compound | Efficient triplet quenching of ³BChl*. |

| Aerobic | Spheroidenone | Enhanced singlet oxygen quenching and modified energy transfer pathways. |

The conversion of this compound to spheroidenone induces a significant change in the flow of energy within the core light-harvesting 1 (LH1) complex, while the peripheral LH2 complexes remain unaffected. pnas.orgnih.govpnas.org

With this compound: In anaerobic conditions, the energy transfer from this compound to bacteriochlorophyll primarily follows pathways involving the S₂ (second excited singlet state) and S₁ (first excited singlet state) states of the carotenoid. pnas.orgpnas.org

With Spheroidenone: In the presence of oxygen, the formation of spheroidenone reconfigures this pathway. pnas.org The energy transfer mechanism switches from the S₂/S₁ pathway to one that predominantly involves an intramolecular charge-transfer (ICT) state. pnas.orgnih.govpnas.org

This reconfiguration ensures that the LH1 complex can maintain high efficiency in light harvesting while simultaneously optimizing its capacity for photoprotection under aerobic conditions. pnas.org

The keto group introduced during the conversion to spheroidenone is key to the formation of an intramolecular charge-transfer (ICT) state upon light absorption. pnas.orgnih.gov An ICT state involves the displacement of electron density from one part of the molecule to another upon excitation. nih.gov

Conformational Changes and Conjugation Length Alterations

This compound, a key carotenoid in the photosynthetic reaction centers of purple bacteria like Rhodobacter sphaeroides, exhibits specific conformational and structural features that are intrinsically linked to its photoprotective functions. scispace.comwikipedia.org In the reaction center, this compound predominantly adopts a 15,15'-cis configuration, a specific spatial arrangement that is crucial for its role in dissipating excess energy. scispace.comnih.govresearchgate.net This cis isomer is not planar but is characterized by a significant twist around the central C15-C15' bond. scispace.com This distorted conformation is stabilized by interactions within the protein binding pocket and is essential for the efficient quenching of triplet states from bacteriochlorophyll, thereby preventing the formation of damaging singlet oxygen. scispace.comnih.gov

Theoretical investigations have revealed that the photoprotective mechanism of this compound does not necessitate a complete cis-to-trans isomerization. scispace.comrsc.org Instead, a twisting of the C15–C15′ bond to an angle of approximately 58.4° to 77° facilitates a crossing between the singlet and triplet energy states. scispace.comrsc.org This allows for the rapid and safe dissipation of triplet energy. rsc.org Further exploration into the minimum-energy intersystem crossing point suggests that this triplet relaxation can occur at a less distorted structure with a relatively low energy barrier. rsc.org In addition to torsional changes, alterations in bond-length alternation are another critical coordinate in reaching this energy-dissipating state. rsc.org

The effective conjugation length of a carotenoid, defined by the number of conjugated carbon-carbon double bonds, is a primary determinant of its excited-state energies and, consequently, its function in photosynthesis. nih.gov The energies of both the S₁ (a dark state) and S₂ (a bright state) excited states are dependent on the length of the π-electron conjugated system. nih.gov As the conjugation length increases, the energies of these excited states decrease. nih.gov this compound, with ten conjugated double bonds (n=10), is highly efficient in light-harvesting, with a carotenoid-to-bacteriochlorophyll energy transfer efficiency of approximately 96%. nih.govresearchgate.net However, a further increase in conjugation length can lead to a significant drop in this efficiency. nih.gov For instance, carotenoids with 11 conjugated double bonds, such as rhodopin and lycopene (B16060), exhibit a much lower energy transfer efficiency of around 50-60%. nih.gov This highlights the fine-tuning of this compound's conjugation length for optimal performance in both light-harvesting and photoprotection.

| Carotenoid | Number of Conjugated Double Bonds (N) | Carotenoid-to-Bacteriochlorophyll Energy Transfer Efficiency (%) |

| Neurosporene | 9 | 94 |

| This compound | 10 | 96 |

| Spheroidenone | 11 (10 C=C, 1 C=O) | 95 |

| Lycopene | 11 | 64 |

| Rhodopin | 11 | 62 |

| Spirilloxanthin (B1238478) | 13 | 39 |

This table illustrates the relationship between the number of conjugated double bonds in various carotenoids and their efficiency in transferring energy to bacteriochlorophyll. Data sourced from multiple studies. nih.govresearchgate.net

Cooperative Photoprotection by Multicompositional Carotenoids

In certain mutant strains of Rhodobacter sphaeroides, the photosynthetic apparatus contains a mixture of different carotenoids, leading to a cooperative photoprotection mechanism. nih.gov This involves the interplay between this compound and its derivatives (collectively referred to as Spe) and other carotenoids like spirilloxanthin (Spx). nih.gov

Studies combining triplet excitation profiles with steady-state optical spectroscopies have elucidated the distinct roles of these coexisting carotenoids. nih.gov this compound and its derivatives preferentially protect bacteriochlorophylls (BChls) that have a relatively lower site energy by quenching their triplet excited states (³BChl*). nih.gov In contrast, spirilloxanthin, which has a longer conjugation length (n=13), is capable of quenching triplet states from bacteriochlorophylls irrespective of their site energy. nih.gov

A key aspect of this cooperative mechanism is the triplet excitation energy-transfer (EET) reaction that occurs between the different carotenoids. nih.gov Experimental data has shown that triplet energy is transferred from this compound and its derivatives, which are the major carotenoid components (approximately 85%), to spirilloxanthin, a minor component (around 8%), on a timescale of about 0.5 microseconds. nih.gov This suggests that different types of carotenoids coexist within individual light-harvesting complexes. nih.gov

| Carotenoid Component | Approximate Abundance (%) | Primary Role in Cooperative Photoprotection |

| This compound and derivatives | ~85 | Quenches triplet states of lower energy bacteriochlorophylls and transfers triplet energy to spirilloxanthin. |

| Spirilloxanthin | ~8 | Quenches triplet states of bacteriochlorophylls irrespective of their site energy. |

This table summarizes the roles of different carotenoids in the cooperative photoprotection mechanism observed in a mutant strain of Rhodobacter sphaeroides. nih.gov

Genetic Regulation of Spheroidene Synthesis and Metabolism

Transcriptional Regulation of Carotenoid Biosynthesis Genes (crt Operons)

The genes responsible for spheroidene synthesis are typically clustered together in what is known as a photosynthesis gene cluster. nih.gov This organization facilitates the coordinated regulation of gene expression. These gene clusters, often referred to as crt operons, contain the structural genes encoding the enzymes of the carotenoid biosynthetic pathway. nih.govwikipedia.orgbritannica.com

In bacteria like Rhodobacter capsulatus and Rhodobacter sphaeroides, several crt genes are organized into operons, allowing for their simultaneous transcription into a single polycistronic mRNA molecule. nih.govlibretexts.org For instance, the crtIBK operon in R. capsulatus codes for phytoene (B131915) synthase (crtB) and phytoene desaturase (crtI), which catalyze the initial committed steps in the synthesis of this compound. nih.govasm.org Another important operon is the crtA-bchIDO operon, which is transcribed divergently from crtIBK. nih.gov This operon includes the gene for this compound monooxygenase (crtA), an enzyme involved in a later step of the pathway. nih.gov The arrangement of these genes into operons ensures that the proteins required for the metabolic pathway are synthesized in a coordinated manner in response to cellular needs. britannica.com

The expression of these operons is controlled by promoter regions located in the intergenic spaces. nih.gov These promoters serve as binding sites for various regulatory proteins that can either activate or repress transcription, thereby controlling the rate of this compound synthesis.

Regulatory Systems and Environmental Cues

The expression of the crt operons is modulated by a sophisticated interplay of regulatory systems that respond to various environmental cues. This ensures that this compound production is aligned with the metabolic state of the cell, particularly the demands of the photosynthetic apparatus.

RegB-RegA / PrrB-PrrA Two-Component Regulatory System

A key global regulatory system influencing this compound synthesis is the RegB-RegA two-component system in R. capsulatus and its homolog, the PrrB-PrrA system in R. sphaeroides. nih.govasm.orgnih.gov This system consists of a membrane-bound sensor histidine kinase (RegB/PrrB) and a cytoplasmic response regulator (RegA/PrrA). nih.govpsu.edu

Under anaerobic conditions, which are conducive to photosynthesis in these bacteria, the RegB/PrrB kinase autophosphorylates and subsequently transfers the phosphate (B84403) group to the RegA/PrrA response regulator. nih.govresearchgate.net The phosphorylated RegA/PrrA then acts as a transcriptional activator, binding to the promoter regions of various photosynthesis-related genes, including the crt operons. nih.govnih.gov

Specifically, RegA has been shown to directly bind to the promoter region shared by the divergently transcribed crtA and crtI operons, leading to the anaerobic induction of their expression. nih.govnih.govasm.org This activation results in the increased synthesis of the enzymes required for this compound production. nih.gov Studies have demonstrated that in the absence of a functional RegA protein, the anaerobic induction of crtI and crtA expression is significantly reduced. nih.gov This highlights the crucial role of the RegB-RegA/PrrB-PrrA system as a positive regulator of this compound biosynthesis in response to changes in oxygen tension. nih.govasm.org

Environmental Factors: Light Intensity, Oxygen Levels, and Nutrient Availability

The synthesis of this compound is profoundly influenced by environmental conditions, primarily light intensity and oxygen levels. nih.govnih.gov These factors serve as the primary signals that modulate the activity of the regulatory systems controlling crt gene expression.

Light Intensity: Light is a critical factor, as this compound plays a direct role in photosynthesis by harvesting light energy and protecting against photo-oxidative damage. nih.gov Changes in light intensity can trigger alterations in the expression of crt genes. nih.gov For example, under high light conditions, there is often an increased demand for photoprotective carotenoids, leading to an upregulation of their synthesis. nih.gov

Oxygen Levels: Oxygen is a major regulator of photosynthesis gene expression in facultative phototrophs like Rhodobacter species. nih.gov In the presence of high oxygen levels, photosynthesis is repressed, and consequently, the synthesis of this compound is low. asm.org Conversely, under low oxygen or anaerobic conditions, the expression of photosynthesis genes, including the crt operons, is induced. nih.govasm.org This regulation is mediated by systems like RegB-RegA/PrrB-PrrA, which sense the redox state of the cell. nih.gov The transition from aerobic to anaerobic growth leads to the synthesis of this compound, while the presence of oxygen can lead to its conversion to spheroidenone (B77047), a more effective antioxidant under aerobic conditions. nih.govnih.gov

The interplay of these environmental factors ensures that this compound synthesis is tightly coupled to the physiological needs of the bacterium, optimizing its function in both light harvesting and photoprotection under varying growth conditions.

Negative Regulatory Role of TspO (formerly crtK)

In addition to positive regulatory systems, negative control mechanisms also play a role in fine-tuning this compound biosynthesis. One such key negative regulator is the Tryptophan-rich sensory protein (TspO), formerly known as CrtK. nih.govnih.govnih.gov TspO is a transmembrane protein that has been shown to negatively affect the expression of carotenoid and bacteriochlorophyll (B101401) biosynthesis genes. nih.govfrontiersin.org

The tspO gene is located within the carotenoid gene cluster in Rhodobacter species. nih.govnih.gov Deletion of the tspO gene in R. sphaeroides results in higher levels of carotenoids compared to the wild type, indicating that TspO functions to repress carotenoid synthesis. nih.govnih.gov Conversely, overexpression of TspO leads to reduced pigment content. nih.gov

The regulatory effect of TspO occurs at the transcriptional level, where it influences the expression of the same crt genes that are targeted by the PpsR repressor (discussed in some research, but outside the direct scope of this section). nih.gov While the precise mechanism by which the outer membrane-localized TspO transmits its signal to the cellular interior to regulate gene expression is not fully understood, it is believed to be responsive to both oxygen and light signals. nih.govresearchgate.net The functional conservation of TspO is highlighted by the fact that the rat homolog can functionally substitute for the bacterial protein in R. sphaeroides. nih.gov

Post-Transcriptional Regulatory Aspects

While transcriptional control is the primary mechanism for regulating this compound synthesis, there is evidence to suggest that post-transcriptional regulation also plays a role. nih.govnih.gov Post-transcriptional regulation encompasses a variety of mechanisms that occur after the mRNA has been transcribed, including the modulation of mRNA stability and the efficiency of translation. nih.govmdpi.com

In the context of carotenoid biosynthesis in bacteria, post-transcriptional regulation of the enzymes involved has been considered. nih.gov This level of control can provide a more rapid response to changing environmental conditions than transcriptional regulation alone. nih.gov For example, the stability of the mRNA transcripts for the crt genes could be altered in response to specific signals, leading to a quicker adjustment in the levels of the corresponding enzymes. Additionally, the translation of these mRNAs into proteins could be modulated. nih.gov

While the specific details of post-transcriptional regulation of this compound synthesis are not as well-characterized as the transcriptional mechanisms, it represents an important area of ongoing research to fully understand the complex control of this metabolic pathway. nih.govuni-stuttgart.de

Structural Biology and Conformational Dynamics of Spheroidene in Pigment Protein Complexes

Stereoisomerism and Functional Implications

Spheroidene exhibits different spatial arrangements, or stereoisomers, depending on its location within the photosynthetic apparatus. This selective binding of specific isomers to different protein complexes highlights a structure-function relationship that is finely tuned for optimal photosynthetic efficiency. It is suggested that this compound chooses its configuration based on its primary role: an all-trans configuration in antenna complexes for light harvesting and a 15,15'-cis configuration in bacterial reaction centers for photoprotection. rsc.orgrsc.org

In the reaction centers (RCs) of purple photosynthetic bacteria like Rhodobacter sphaeroides, this compound is predominantly found in the 15,15'-cis configuration. acs.orgnih.gov This specific cis isomer is located in close proximity to the special pair of bacteriochlorophylls. nih.govpsu.edu The selection of the 15,15'-cis isomer is thought to be determined by the specific nature of the carotenoid-binding pocket within the RC protein complex. rsc.orgscispace.com This conformation is considered advantageous for its photoprotective role, specifically in quenching the triplet state of the bacteriochlorophyll (B101401) special pair, which can be generated under conditions of excess light energy. rsc.orgrsc.org The presence of the 15,15'-cis configuration has been confirmed through various spectroscopic techniques, including resonance Raman, circular dichroism, and NMR, as well as X-ray crystallography. acs.org While the 15,15'-cis isomer is the most accepted conformation, the possibility of other conformers, such as a 13,14-cis configuration, has also been considered. nih.gov

In contrast to the reaction center, this compound within the light-harvesting (LH) complexes of photosynthetic bacteria exists in the all-trans conformation. rsc.orgnih.gov These antenna complexes are responsible for absorbing light energy and transferring it to the reaction center. bowdoin.edu The all-trans configuration, with its extended conjugated system, is well-suited for efficient light absorption over a broad range of the visible spectrum. bowdoin.eduwikipedia.org The all-trans structure of this compound has been observed in the LH2 complex of Rhodobacter sphaeroides, where it winds through the complex in close contact with bacteriochlorophyll molecules. acs.org

The influence of this compound's isomeric structure on its ability to dissipate triplet energy is a subject of ongoing scientific debate. rsc.org One hypothesis proposes that the 15,15'-cis conformer has a distinct advantage in quenching triplet energy compared to the all-trans form. rsc.orgscispace.com This is supported by findings that the rate of intersystem crossing from the triplet state (T1) to the ground state (S0) is significantly faster for cis isomers. acs.orgscispace.com The proposed mechanism involves rotational motion around the C15=C15' bond, which facilitates the dissipation of triplet energy. rsc.orgacs.org

However, other studies have challenged this view. Experiments using a "locked" 15,15'-cis-spheroidene, which is unable to undergo cis-to-trans isomerization, showed no significant difference in spectroscopic properties or photochemistry compared to the wild-type. rsc.orgscispace.com These findings suggest that the specific geometry of the isomer may not provide a built-in advantage for triplet energy transfer or decay. rsc.org The constrained environment of the carotenoid binding pocket in the protein complex could also prevent large-scale isomerization. rsc.org

Carotenoid Binding Pocket and Conformational Selection

The protein environment of the pigment-protein complex plays a crucial role in selecting the specific conformation of the bound this compound molecule. rsc.orgscispace.com This concept is known as conformational selection, where the protein's binding pocket is pre-organized to preferentially bind a particular isomer. nih.gov In the case of the reaction center, the binding pocket is structured to accommodate the 15,15'-cis isomer of this compound. rsc.orgscispace.com The binding site is located between the B and C helices of the M subunit of the reaction center protein. sci-hub.se

Studies have shown that the carotenoid binding site involves specific amino acid residues that interact with the this compound molecule, ensuring its correct positioning and orientation. gla.ac.uk For instance, a hydrogen bond between a tryptophan residue and the methoxy (B1213986) group of this compound is crucial for locking the carotenoid in its binding site. gla.ac.uk The conformation of the binding pocket can be influenced by the presence or absence of the carotenoid. In carotenoidless mutants, the binding site may be occupied by other molecules, such as detergents, and certain amino acid side chains may adopt different conformations. psu.eduiucr.orgiucr.org The process of reconstituting this compound into carotenoidless reaction centers has demonstrated the protein's ability to select and bind the carotenoid, often requiring a specific isomeric form for successful incorporation. gla.ac.uknih.gov

Rotational Motions and Triplet Energy Dissipation

A key aspect of the proposed mechanism for triplet energy dissipation by this compound involves rotational motions around the carbon-carbon double bonds of its conjugated backbone. rsc.orgacs.org This is particularly relevant for the 15,15'-cis isomer in the reaction center. acs.org Upon excitation to the triplet state, it is hypothesized that the molecule undergoes twisting or rotational motions, particularly around the central C15=C15' bond. acs.orgscispace.com

These rotational motions are thought to facilitate the non-radiative decay from the triplet state back to the ground state, thereby safely dissipating the excess energy and preventing the formation of harmful singlet oxygen. rsc.orgacs.org Time-resolved spectroscopic studies have provided evidence for conformational changes in the triplet state of RC-bound 15,15'-cis-spheroidene. acs.org These studies suggest a transformation between different triplet state conformations, involving twisting around the C15=C15', C13=C14, and C11=C12 bonds. acs.orgacs.org This dynamic process is believed to enhance the intersystem crossing, providing an efficient pathway for de-excitation. acs.org

Advanced Spectroscopic and Analytical Methodologies for Spheroidene Research

Ultrafast Transient Absorption Spectroscopy for Excited-State Dynamics

Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to investigate the fleeting excited states of molecules like spheroidene. edinst.com This method provides insights into the dynamic processes that occur after light absorption, such as energy transfer, isomerization, and intersystem crossing, on timescales ranging from femtoseconds to nanoseconds. nih.gov

In the context of this compound, this technique has been instrumental in elucidating the photophysical properties that underpin its role in photosynthesis. acs.org this compound, like other carotenoids, exhibits a strong absorption in the visible region corresponding to the S₀ → S₂ transition. acs.org The subsequent relaxation dynamics are complex and involve several short-lived excited states.

Following excitation to the S₂ state, this compound undergoes rapid internal conversion to lower-lying singlet excited states, including the optically dark S₁ state and another intermediate state often referred to as S. nih.govacs.org The involvement of an intermediate Sₓ state in the relaxation pathway from S₂ to S₁ has been observed for this compound (with 10 conjugated double bonds). nih.gov The S₁ state has a maximum excited-state absorption around 560 nm, while the S state's absorption is near 525 nm. nih.gov

The lifetimes of these excited states are exceedingly short. For instance, the decay from the S₂ state occurs on a femtosecond timescale. nih.gov The subsequent decay of the S₁ state is also rapid and competes with energy transfer processes to bacteriochlorophyll (B101401) in photosynthetic systems. nih.gov The S₁ energy of this compound in LH2 complexes of purple bacteria has been determined to be approximately 13,400 ± 100 cm⁻¹. researchgate.net These ultrafast dynamics are crucial for the photoprotective function of this compound, allowing it to efficiently quench triplet states of bacteriochlorophyll and prevent the formation of damaging singlet oxygen. scispace.com

Table 1: Excited-State Dynamics of this compound

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Excited States | S₁, S₂, S* (or Sₓ) | nih.govacs.orgnih.gov |

| S₁ Absorption Max | ~560 nm | nih.gov |

| S* Absorption Max | ~525 nm | nih.gov |

| S₁ Energy | ~13,400 cm⁻¹ | researchgate.net |

| S₂ → S₁ Relaxation | Involves an intermediate Sₓ state | nih.gov |

| S₁ Lifetime | Decays on a picosecond timescale | nih.gov |

Resonance Raman Spectroscopy for Structural Conformation Analysis

Resonance Raman (RR) spectroscopy is a variant of Raman spectroscopy that provides greatly enhanced vibrational signals of specific parts of a molecule, known as chromophores, by tuning the excitation laser wavelength to an electronic absorption band. wikipedia.org This technique is particularly well-suited for studying the structural conformation of carotenoids like this compound within their native protein environments. wikipedia.orgnih.gov

RR studies have been pivotal in determining the isomeric form of this compound in photosynthetic reaction centers (RCs). While this compound exists in the all-trans configuration in light-harvesting complexes, early RR studies suggested a cis conformation within the RC. nih.gov Specifically, the 15,15'-cis isomer was identified as the predominant form. nih.govnih.gov The intense bands at approximately 1518 cm⁻¹ (C=C stretching) and 1154 cm⁻¹ (C-C stretching and C-H bending) are characteristic of all-trans this compound. researchgate.net

More recent and detailed analyses, combining RR spectroscopy with density functional theory (DFT) calculations, have refined this picture. nih.govrsc.org These studies have confirmed that the 15,15'-cis configuration is the most likely structure, but also suggest the presence of another cis isomer, likely the 13,14-cis configuration, within the RC of Rhodobacter sphaeroides R26. nih.govnih.gov The T1 Raman spectrum of the RC-bound this compound indicates significant twisting and in-plane distortion of the conjugated backbone, which is thought to be crucial for its photoprotective function. scispace.com

Table 2: Key Resonance Raman Bands for this compound Conformations

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Conformation | Source(s) |

|---|---|---|---|

| ~1518 | ν(C=C) | all-trans | researchgate.net |

| ~1154 | ν(C-C)/δ(C-H) | all-trans | researchgate.net |

| 1239 | - | 15,15'-cis | nih.gov |

Density Functional Theory (DFT) for Triplet Energy Relaxation Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT has been crucial for understanding the mechanisms of triplet energy relaxation, a key aspect of its photoprotective role. scispace.comrsc.org

DFT calculations have been employed to explore the potential energy surfaces of this compound in its ground and triplet excited states. scispace.comrsc.org A central question has been how the 15,15'-cis-spheroidene, found in the reaction center, dissipates triplet energy. rsc.org One proposed mechanism involves cis-to-trans isomerization. scispace.com

Theoretical investigations using DFT have shown that complete cis-to-trans isomerization is not necessary for triplet energy relaxation. scispace.comrsc.org Instead, twisting around the C15-C15' bond leads to a crossing point between the singlet and triplet potential energy surfaces. rsc.org This minimum-energy intersystem crossing (MEISC) point allows for efficient non-radiative decay from the triplet (T₁) state back to the ground (S₀) state. rsc.org

The calculations indicate that this singlet-triplet energy crossing occurs at a twisted geometry, with a torsional angle of approximately 58.4° to 77°, and at an energy that is only moderately higher than the T₁ state minimum. scispace.comrsc.org These findings support the idea that the specific 15,15'-cis configuration is advantageous for rapid triplet energy dissipation. acs.org DFT has also been used in conjunction with resonance Raman spectroscopy to confirm the presence of both 15,15'-cis and 13,14-cis isomers in the reaction center. rsc.org

Table 3: DFT Calculated Parameters for this compound Triplet Relaxation

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Relaxation Mechanism | Twisting around the C15-C15' bond | scispace.comrsc.org |

| Key Intermediate | Minimum-Energy Intersystem Crossing (MEISC) point | rsc.org |

| Torsional Angle at MEISC | 58.4° - 77° | rsc.org |

| Energy Barrier to MEISC | 6.3 - 7.7 kcal/mol above T₁ minimum | scispace.comrsc.org |

Mass Spectrometry-Based Approaches for Metabolic Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in metabolomics to identify and quantify small molecules, including carotenoids and their metabolites, in biological samples. nct-dresden.de MS-based approaches, often coupled with liquid chromatography (LC-MS), provide high sensitivity and specificity for analyzing complex mixtures. nct-dresden.deasm.org

In the context of this compound research, LC-MS is used to analyze the carotenoid composition of bacterial cultures and to identify metabolites of this compound. For instance, it can be used to determine the relative abundance of this compound and its precursors in different strains of Rhodobacter sphaeroides. uni-stuttgart.de The structures of these carotenoids are typically confirmed by a combination of their HPLC retention times, UV-visible absorption spectra, and mass fragmentation patterns. asm.org

Advanced techniques like three-dimensional mass spectrometry imaging (3D-MSI) offer the potential to visualize the spatial distribution of metabolites within biological structures, such as cell spheroids, without the need for labeling. nih.gov While not yet extensively applied to this compound, this technology could provide unprecedented insights into the localization and metabolic fate of this compound within photosynthetic membranes and other cellular compartments.

Reconstitution Experiments in Model Systems

Reconstitution experiments involve the reintroduction of isolated and purified components, such as this compound, into artificial or simplified biological systems. These experiments are invaluable for dissecting the specific roles of individual molecules and their interactions within a controlled environment.

A common model system in this compound research is the reaction center (RC) from the carotenoidless mutant strain Rhodobacter sphaeroides R26. nih.gov By reconstituting this RC with this compound and its various isotopomers or synthetic analogs, researchers can systematically investigate the structural and functional consequences of carotenoid binding. nih.govgla.ac.uk For example, such experiments have been crucial for confirming the 15,15'-cis conformation of this compound in the RC through resonance Raman spectroscopy. nih.gov

Reconstitution of this compound into the light-harvesting complex 2 (LH2) from the R26 mutant has also provided significant insights into energy transfer dynamics. mdpi.comresearchgate.net These studies have shown that the presence of both this compound and B800 bacteriochlorophyll a enhances the efficiency of excitation energy transfer. researchgate.net Furthermore, these experiments have helped to identify unique relaxation pathways, including the formation of the carotenoid S* and T1 states in the reconstituted complexes. researchgate.netresearchgate.net

Metabolic Engineering and Biotechnological Applications of Spheroidene Pathways

Engineering for Enhanced Carotenoid Production in Heterologous Hosts

The transfer of carotenoid biosynthesis genes into well-characterized, fast-growing microorganisms, known as heterologous hosts, is a cornerstone of carotenoid biotechnology. mdpi.com Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are the most common choices due to their well-understood genetics and metabolism, and their established use in industrial fermentation. researchgate.netmit.edunih.gov The primary goal of engineering these hosts is to create microbial cell factories capable of efficiently converting simple carbon sources, like glucose or sucrose, into complex carotenoids. nih.govmdpi.comfrontiersin.org

A key strategy involves introducing the necessary genes for a complete biosynthetic pathway. For carotenoids, this often includes genes like crtE (GGPP synthase), crtB (phytoene synthase), and crtI (phytoene desaturase), which form the backbone of the pathway. nih.govasm.org These genes can be sourced from various carotenogenic organisms, including Rhodobacter sphaeroides, Pantoea agglomerans, and Brevibacterium linens. nih.govasm.org The expression of these genes in a non-carotenogenic host like E. coli enables the production of foundational carotenoids such as lycopene (B16060). researchgate.net

Further engineering efforts focus on optimizing the metabolic flux towards the target carotenoid. This can involve overexpressing rate-limiting enzymes or assembling genes into synthetic modules to improve pathway efficiency. nih.govasm.org For instance, studies have shown that the choice and expression level of geranylgeranyl diphosphate (B83284) (GGPP) synthase (crtE), the first enzyme in the specific carotenoid pathway, can significantly influence the final carotenoid profile in recombinant E. coli. nih.govasm.org By systematically investigating and complementing pathway enzymes from different microbial sources, researchers can fine-tune the production of specific carotenoids. nih.govasm.org This modular approach has been successfully used to produce not only common carotenoids but also to explore the synthesis of novel derivatives by combining enzymes from different organisms. asm.orgengineering.org.cn

| Host Organism | Engineering Strategy | Target Compound(s) | Reference |

| Escherichia coli | Expression of Pantoea and Brevibacterium carotenoid genes | Lycopene, β-carotene, 3,4-didehydrolycopene | nih.govasm.org |

| Escherichia coli | Complementation of pathway enzymes from various bacteria | Lycopene, Neurosporene (B1235373), 3,4,3′,4′-tetradehydrolycopene | nih.gov |

| Saccharomyces cerevisiae | Expression of carotenoid pathway genes and deletion of competing pathways | Canthaxanthin, Zeaxanthin, Astaxanthin | nih.gov |

| Streptomyces coelicolor | Heterologous expression of a biosynthetic gene cluster | Hibarimicin B and derivatives | engineering.org.cn |

Biosynthesis of Novel Oxocarotenoids via Spheroidene Monooxygenase (CrtA)

This compound monooxygenase (CrtA), an enzyme native to purple bacteria like Rhodobacter sphaeroides, is a powerful tool for generating structural diversity in carotenoids. nih.govnih.govmdpi.com In its natural host, CrtA is responsible for converting this compound to spheroidenone (B77047) by introducing a keto-group at the C-2 position. mdpi.comebi.ac.uk However, when expressed in heterologous hosts, its catalytic activity becomes much broader, leading to the biosynthesis of novel oxocarotenoids—carotenoids containing one or more oxygen atoms. asm.orgnih.gov

Research has revealed that CrtA, a heme-containing enzyme, is not a typical P450 monooxygenase but a new type of oxygenase. nih.govnih.gov When expressed in E. coli, it can introduce not only keto groups but also hydroxyl groups at the ends of various acyclic carotenoid backbones. nih.govrhea-db.org This dual functionality allows for the creation of a wide array of new structures that are not typically found in nature. The heterologous environment of E. coli may create suboptimal conditions for the enzyme, causing it to accumulate reaction intermediates like hydroxy-carotenoids, which would otherwise be transient in its native host. nih.gov

A key feature of CrtA that makes it so valuable for metabolic engineering is its promiscuous (or relaxed) substrate specificity, especially when operating in a foreign cellular environment like E. coli. asm.orgasm.orgnih.gov While it natively acts on this compound, studies have shown that CrtA can modify a variety of non-native substrates. asm.orgnih.gov

When E. coli was engineered to produce acyclic carotenoids like neurosporene, lycopene, and 3,4-didehydrolycopene, the subsequent introduction of the CrtA gene resulted in the production of novel oxygenated derivatives. asm.orgnih.gov CrtA was found to introduce keto and/or hydroxyl groups into these molecules, demonstrating that its activity is not strictly dependent on the specific structure of this compound. nih.gov This promiscuity allows for the combinatorial biosynthesis of new carotenoids by pairing CrtA with different carotenoid-producing pathways. For example, extending a pathway that produces 3,4-didehydrolycopene with CrtA led to the generation of novel acyclic oxocarotenoids. asm.org This ability to act on various backbones makes CrtA a critical enzyme for generating libraries of new carotenoid structures for potential use as pharmaceuticals, nutraceuticals, or colorants. nih.gov

| Enzyme | Native Host | Native Substrate | Substrates in Heterologous Hosts | Products in Heterologous Hosts | Reference |

| This compound Monooxygenase (CrtA) | Rhodobacter sphaeroides | This compound | Neurosporene, Lycopene, ζ-carotene, 3,4-didehydrolycopene | Novel oxocarotenoids (keto- and hydroxy-carotenoids) | asm.orgnih.gov |

| This compound Monooxygenase (CrtA) | Rhodobacter capsulatus | This compound | 4,4′-diapolycopene | 4,4′-diaponeurosporen-6,6′-dione, 4,4′-diapoplycopene-6,6′-dione | nih.gov |

Pathway Refactoring and Optimization Strategies

All carotenoids are terpenoids, synthesized from the universal five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In bacteria like E. coli and Rhodobacter, these precursors are produced via the methylerythritol phosphate (B84403) (MEP) pathway. nih.govacs.orgwur.nl The native MEP pathway is often a bottleneck for high-level production of terpenoids because its output is tightly regulated to meet the cell's normal physiological needs. nih.govresearchgate.net

Metabolic engineering strategies focus on upregulating the MEP pathway to channel more carbon towards IPP and DMAPP. This is often achieved by overexpressing key genes in the pathway, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl-diphosphate isomerase). nih.govacs.org In one study involving Rhodobacter sphaeroides, refactoring the MEP pathway by overexpressing crtE and introducing a variant of crtI significantly boosted lycopene production. nih.govacs.org However, simply overexpressing multiple genes can sometimes lead to metabolic imbalances and strain degradation. acs.org Therefore, a more nuanced approach of fine-tuning the expression of MEP pathway genes is often required to achieve optimal results. acs.org An alternative strategy involves replacing the entire native MEP pathway with a heterologous mevalonate (B85504) (MVA) pathway, which can be more efficient and is not subject to the host's native regulation. wur.nlresearchgate.net

The timing and level of gene expression are critical for the efficiency of an engineered metabolic pathway. asm.org Using strong, constitutive promoters to drive high expression of all pathway genes can place a significant metabolic burden on the host cell, leading to slow growth and reduced productivity. asm.orgaocs.org Temporal promoters, which control gene expression in a time-dependent manner, offer a solution to this problem. nih.govnih.gov

This strategy involves using promoters that activate at specific phases of cell growth, such as during the late fermentation stage when biomass has already accumulated. nih.govacs.org By aligning enzyme synthesis with the availability of their substrates, the cell's resources are used more efficiently. asm.org For example, in a study to enhance lycopene production in R. sphaeroides, researchers identified and characterized a series of native promoters with varying strengths that were active in the late stages of fermentation. nih.govacs.org Using these temporal promoters to control genes in the engineered MEP pathway ultimately led to a substantial increase in lycopene production, demonstrating the power of this approach to optimize metabolic flux without compromising cell health. nih.govacs.org

Adaptive laboratory evolution (ALE) is a powerful technique for improving microbial strains without direct genetic manipulation. nih.govmdpi.com The method involves cultivating a microbial population under a specific selective pressure for an extended period, allowing natural selection to favor mutants with desired traits, such as improved tolerance to a toxic compound or enhanced production of a specific metabolite. embopress.orgnih.govresearchgate.net

For carotenoid production, ALE can be used to improve strains that may be under metabolic stress from the engineered pathway. By continuously culturing the engineered cells over many generations, researchers can select for variants that have evolved to better manage the metabolic load, leading to faster growth and higher product yields. nih.govnih.gov ALE is particularly effective when the production of the target compound can be coupled to cell growth or survival. nih.gov Advances in metabolic modeling can help design strategies to create this growth-coupling, making ALE a potent tool for optimizing complex production phenotypes. nih.gov Following the evolution process, whole-genome sequencing of the evolved strains can reveal the genetic basis for the improved traits, providing valuable insights for future rational engineering efforts. mdpi.com

Development of Microbial Cell Factories for Carotenoid Production

The industrial biotechnology sector increasingly relies on microbial cell factories for the sustainable production of valuable compounds, moving away from traditional petroleum-based synthesis. nih.govnih.gov Microorganisms like Escherichia coli, Saccharomyces cerevisiae, and the versatile α-proteobacterium Rhodobacter sphaeroides have been successfully engineered to improve the synthesis of bio-based products. nih.govnih.gov The development of these cellular factories often follows an iterative "design-build-test-learn" (DBTL) cycle to systematically optimize strains for enhanced production of target molecules, including carotenoids. nih.govnih.gov

A primary goal in metabolic engineering is the directed improvement of cellular properties by modifying specific biochemical reactions or introducing new genetic material using recombinant DNA technology. nih.gov For carotenoid production, strategies often involve the heterologous expression of entire gene clusters, redirecting metabolic pathways to favor the synthesis of the desired product, and knocking out competing pathways. nih.gov

Purple non-sulfur bacteria, such as Rhodobacter sphaeroides and Rhodovulum gelatinosus, are natural producers of carotenoids like this compound and spirilloxanthin (B1238478). mdpi.comfrontiersin.org The genes for these pathways are typically located in photosynthesis gene clusters, which has facilitated their study and application in metabolic engineering. mdpi.com R. sphaeroides has emerged as a promising cell factory for producing various isoprenoids due to its robust native metabolism. nih.govnih.gov Its ability to synthesize this compound and spheroidenone means it already possesses a strong foundation for terpenoid production. frontiersin.org

Beyond native producers, non-carotenogenic microbes are extensively engineered as platform organisms. The oleaginous yeast Yarrowia lipolytica is a particularly attractive host for producing hydrophobic compounds like carotenoids. oup.comfrontiersin.org Its capacity for high-level synthesis of acetyl-CoA, a key precursor, and its ability to store hydrophobic molecules in large lipid droplets make it an ideal chassis for carotenoid production. oup.comfrontiersin.org

Research Findings in Microbial Carotenoid Production

Significant progress has been made in engineering various microbes for high-yield carotenoid production. The following tables summarize key findings from research on different host organisms.

Table 1: Metabolic Engineering of Yarrowia lipolytica for Carotenoid Production

| Target Carotenoid | Engineering Strategy | Titer/Content | Reference |

| β-Carotene | Integration of 13 genes from the β-carotene pathway; deletion of CLA4 and MHY1 to revert mycelial form to yeast form. | 7.6 g/L; 159 mg/g DCW | acs.org |

| β-Carotene | Optimization of transcription of pathway genes in a lipid-overproducing strain. | 6.5 g/L; 90 mg/g DCW | acs.org |

| β-Carotene | Combination of CRISPR/Cas9 integration and culture optimization; overexpression of three copies of carRP and two of carB. | 4.5 g/L | genscript.com |

| β-Carotene | Iterative overexpression of pathway genes; central carbon pathway and lipid pathway flux adjustment. | 809.2 mg/L | nih.gov |

| Lycopene | Overexpression of eight genes including HMG1, CrtI, MVD1, ERG8, CrtB, and CrtE; restoration of leucine (B10760876) and uracil (B121893) biosynthesis. | 21.1 mg/g DCW | frontiersin.org |

Table 2: Metabolic Engineering of Rhodobacter species for Terpenoid Production

| Host Organism | Target Product | Engineering Strategy | Titer | Reference |

| Rhodobacter sphaeroides HY01 | Lycopene | Refactoring of the methylerythritol phosphate (MEP) pathway (crtE, crtI4 overexpression); use of temporal promoters. | 283.1 mg/L | nih.gov |

| Rhodobacter sphaeroides | Valencene | Strain optimization. | 352 mg/L | frontiersin.org |

| Rhodobacter sphaeroides | β-Carotene | Inactivation of crtC; blocking of pentose (B10789219) phosphate pathway; engineering with bacterial crtY and 4-step phytoene (B131915) desaturase; precursor supply enhancement. | High levels | mdpi.com |

Table 3: Heterologous Carotenoid Production in Escherichia coli

| Expressed Enzyme(s) | Substrate(s) | Product(s) | Key Finding | Reference |